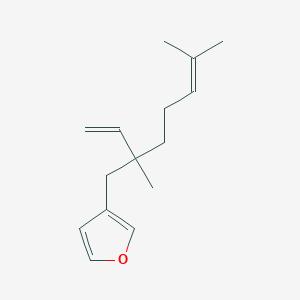
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan is an organic compound characterized by a furan ring attached to a complex aliphatic chain. This compound is notable for its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan typically involves the condensation of isobutyric aldehyde with α-methylcrotonaldehyde, followed by partial hydrogenation . Another method involves the use of methylheptenone through Darzen’s reaction . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce the double bonds in the aliphatic chain, resulting in a more saturated compound.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Bromine (Br₂), Chlorine (Cl₂)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-5-heptenal: Shares a similar aliphatic chain but lacks the furan ring.
2-Ethenyl-3,5-dimethylpyrazine: Contains a pyrazine ring instead of a furan ring.
5-Ethyl-2,3-dimethylheptane: Similar aliphatic structure but without the furan ring.
Uniqueness
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan is unique due to the presence of both a furan ring and a complex aliphatic chain with multiple double bonds and methyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
81719-67-7 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3-(2-ethenyl-2,6-dimethylhept-5-enyl)furan |
InChI |
InChI=1S/C15H22O/c1-5-15(4,9-6-7-13(2)3)11-14-8-10-16-12-14/h5,7-8,10,12H,1,6,9,11H2,2-4H3 |
InChI Key |
RGBXYRWMUJGRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(CC1=COC=C1)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


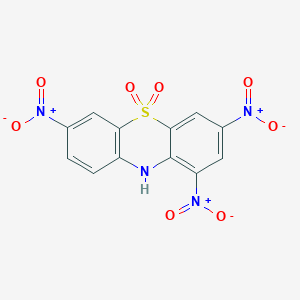
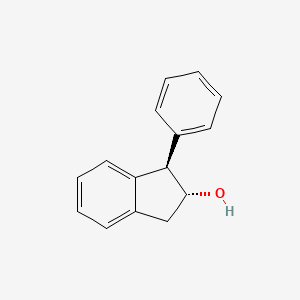

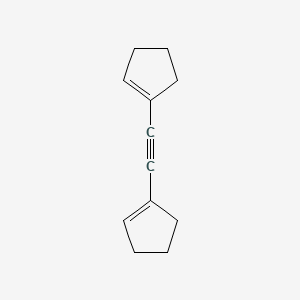
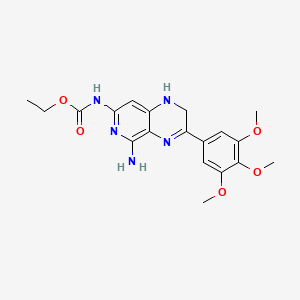
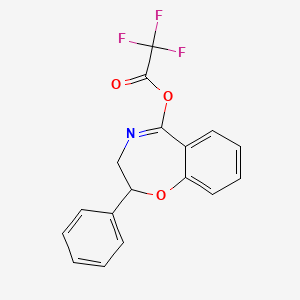
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
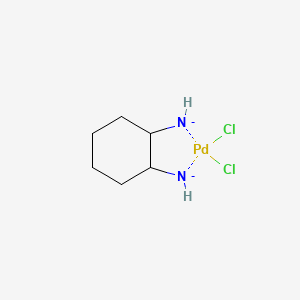
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
![1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane](/img/structure/B14417748.png)
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)
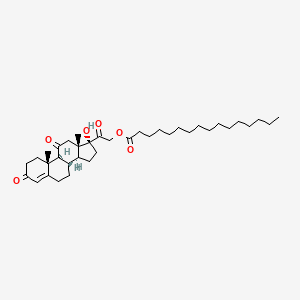
stannane](/img/structure/B14417762.png)
